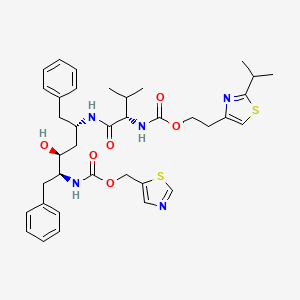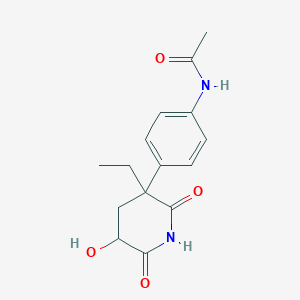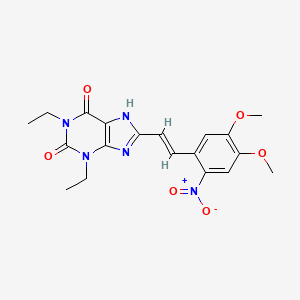
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthine core substituted with a nitrostyryl group and dimethoxy groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4,5-Dimethoxy-2-nitrobenzaldehyde: This intermediate is synthesized by nitration of 4,5-dimethoxytoluene followed by oxidation.
Synthesis of (E)-4,5-Dimethoxy-2-nitrostyrylbenzene: The aldehyde is then subjected to a Wittig reaction with an appropriate phosphonium ylide to form the styryl derivative.
Formation of the Xanthine Core: The styryl derivative is then reacted with 1,3-diethylxanthine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The double bond in the styryl group can be hydrogenated to form the corresponding saturated derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic aromatic substitution can be achieved using strong nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Reduction of Nitro Group: Formation of 4,5-dimethoxy-2-aminostyryl derivative.
Hydrogenation of Double Bond: Formation of 8-(4,5-dimethoxy-2-nitroethyl)-1,3-diethylxanthine.
Substitution of Methoxy Groups: Formation of derivatives with various functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrostyryl group may play a role in modulating biological activity, while the xanthine core could interact with various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-dimethylxanthine: Similar structure but with methyl groups instead of ethyl groups.
8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diisopropylxanthine: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrostyryl and xanthine moieties makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
155271-54-8 |
|---|---|
Molekularformel |
C19H21N5O6 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
8-[(E)-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H21N5O6/c1-5-22-17-16(18(25)23(6-2)19(22)26)20-15(21-17)8-7-11-9-13(29-3)14(30-4)10-12(11)24(27)28/h7-10H,5-6H2,1-4H3,(H,20,21)/b8-7+ |
InChI-Schlüssel |
MYXIWFOJAORROI-BQYQJAHWSA-N |
Isomerische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Kanonische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


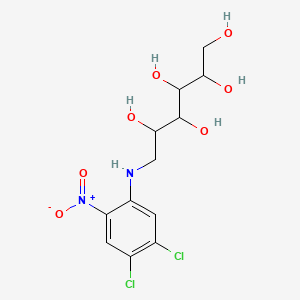
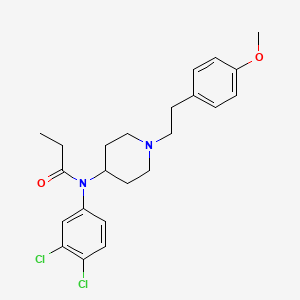
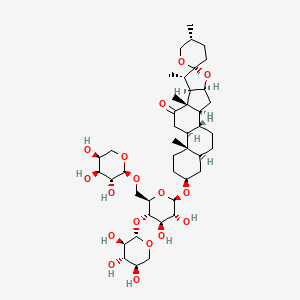




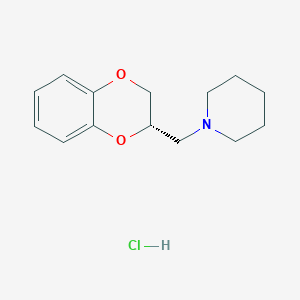
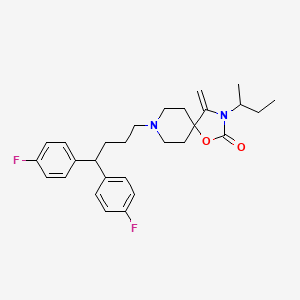

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
